REACTION_CXSMILES
|
[Cl:1][C:2]1C=C[C:5]([NH:8]N=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:4][CH:3]=1.[C:23]1(=O)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.CC1C=CC(S(O)(=O)=O)=CC=1.O.C([O-])(O)=O.[Na+].[CH2:47](O)[CH3:48]>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:47][CH:48]=1)[NH:8][C:23]1[CH2:28][CH2:27][CH2:26][CH2:25][C:24]2=1 |f:2.3,4.5|
|
Name
|
N-(4-Chlorophenyl)benzophenone hydrazone
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NN=C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.078 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 41 hours
|
Duration
|
41 h
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were then dried over K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (10% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3CCCCC3NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.46 mmol | |
AMOUNT: MASS | 94 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |